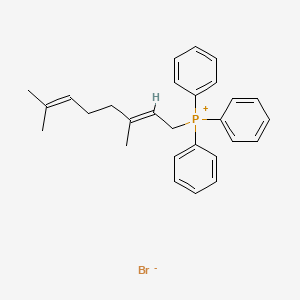

Geranyltriphenylphosphoniumbromide

Description

Contextualization within Organophosphorus Chemistry and Olefination Reactions

Organophosphorus chemistry encompasses a broad range of compounds characterized by a carbon-phosphorus bond. nih.govbrieflands.com Among these, phosphonium (B103445) salts, which are typically prepared by the quaternization of a phosphine (B1218219) with an alkyl halide, are of paramount importance. masterorganicchemistry.com This reaction involves the nucleophilic attack of the phosphorus atom of triphenylphosphine (B44618) on the electrophilic carbon of the alkyl halide. masterorganicchemistry.com

Olefination reactions are a class of chemical transformations that form carbon-carbon double bonds (alkenes). nih.gov The Wittig reaction stands as a cornerstone of olefination chemistry, prized for its reliability and the predictable location of the newly formed double bond. masterorganicchemistry.comorganic-chemistry.org The reaction's driving force is the formation of the highly stable triphenylphosphine oxide byproduct. organic-chemistry.org

Fundamental Role as a Phosphonium Salt in Wittig Methodologies

The fundamental role of geranyltriphenylphosphonium bromide is to serve as a stable, storable precursor to the reactive Wittig reagent. masterorganicchemistry.com Upon treatment with a strong base, the phosphonium salt is deprotonated at the carbon alpha to the phosphorus atom, yielding a phosphorus ylide (also known as a phosphorane). masterorganicchemistry.com This ylide is a key intermediate, possessing a nucleophilic carbanionic character that readily attacks the electrophilic carbon of an aldehyde or ketone.

The subsequent steps of the Wittig reaction involve the formation of a betaine (B1666868) intermediate, followed by the formation of a four-membered oxaphosphetane ring. organic-chemistry.org This intermediate then collapses to furnish the desired alkene and triphenylphosphine oxide. organic-chemistry.org The stereochemical outcome of the Wittig reaction, yielding either the (E) or (Z)-alkene, is influenced by the nature of the substituents on the ylide. organic-chemistry.org Ylides derived from geranyltriphenylphosphonium bromide are generally considered non-stabilized, which typically favors the formation of the (Z)-alkene. organic-chemistry.org

Chemical and Physical Properties of Geranyltriphenylphosphonium Bromide

| Property | Value |

| Chemical Formula | C28H32PBr |

| Molar Mass | 479.43 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | Not precisely defined, decomposition may occur at elevated temperatures. |

| Solubility | Soluble in polar organic solvents such as dichloromethane, chloroform, and ethanol. |

Synthesis of Geranyltriphenylphosphonium Bromide

The synthesis of geranyltriphenylphosphonium bromide is typically achieved through the reaction of triphenylphosphine with geranyl bromide.

Reaction Scheme:

(C₆H₅)₃P + C₁₀H₁₇Br → [(C₆H₅)₃PCH₂CH=C(CH₃)CH₂CH₂CH=C(CH₃)₂]⁺Br⁻

A general procedure involves dissolving triphenylphosphine in a suitable solvent, such as toluene (B28343) or acetonitrile (B52724), and then adding geranyl bromide. The reaction mixture is then heated under reflux for several hours to drive the quaternization reaction to completion. The product, being a salt, often precipitates from the reaction mixture upon cooling and can be isolated by filtration and purified by recrystallization.

Research Findings and Applications

The ylide generated from geranyltriphenylphosphonium bromide is a valuable reagent for the introduction of the geranyl group in the synthesis of various natural products. For instance, the isoprenoid side chains of compounds like Vitamin E and Coenzyme Q10 are structurally related to the geranyl moiety. nih.govnih.gov While industrial syntheses may employ different strategies, the Wittig reaction with reagents like geranyltriphenylphosphonium bromide provides a direct and modular approach for laboratory-scale syntheses and the preparation of analogues of these important biomolecules. nih.govnih.gov

The stereoselectivity of the Wittig reaction using the ylide from geranyltriphenylphosphonium bromide generally favors the formation of the Z-isomer of the resulting alkene, a characteristic of non-stabilized ylides. organic-chemistry.org This stereochemical preference is a key consideration for synthetic chemists when planning a synthetic route.

Structure

2D Structure

Properties

IUPAC Name |

[(2E)-3,7-dimethylocta-2,6-dienyl]-triphenylphosphanium;bromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H32P.BrH/c1-24(2)14-13-15-25(3)22-23-29(26-16-7-4-8-17-26,27-18-9-5-10-19-27)28-20-11-6-12-21-28;/h4-12,14,16-22H,13,15,23H2,1-3H3;1H/q+1;/p-1/b25-22+; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRDQDLILIBAEFO-OSMRDGEFSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C)C.[Br-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)/C)C.[Br-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H32BrP | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Geranyltriphenylphosphoniumbromide

Precursor Selection and Halogenation for Geranyl Halides

One effective method involves the use of phosphorus tribromide (PBr₃) in a solvent like hexane (B92381) at low temperatures. For instance, treating geraniol (B1671447) with 0.5 equivalents of PBr₃ in hexane under an argon atmosphere at -30°C, with the temperature slowly raised to -10°C, can afford geranyl bromide in a high yield of 98%. scispace.com Another approach utilizes carbon tetrachloride (CCl₄) and triphenylphosphine (B44618) (PPh₃) to generate geranyl chloride, which can also be used as a precursor. In this method, geraniol is refluxed with triphenylphosphine in carbon tetrachloride, which serves as both the solvent and the halogen source. orgsyn.org This reaction proceeds under neutral conditions and is effective for converting allylic alcohols to their corresponding halides without significant rearrangement. orgsyn.org

The table below summarizes various methods for the preparation of geranyl halides from geraniol.

| Reagent System | Solvent | Temperature | Yield (%) | Reference |

| PBr₃ | Hexane | -30°C to -10°C | 98 | scispace.com |

| PPh₃ / CCl₄ | Carbon Tetrachloride | Reflux | 75-81 | orgsyn.org |

| MsCl, LiCl, 2,4,6-collidine | DMF | 0°C | High | orgsyn.org |

| PPh₃, CBr₄ | Not specified | Not specified | High | orgsyn.org |

This table presents a selection of reported methods and their corresponding yields for the synthesis of geranyl halides.

Phosphine (B1218219) Alkylation for Phosphonium (B103445) Salt Formation

The second stage in the synthesis is the formation of the phosphonium salt itself. This is achieved through the alkylation of a phosphine, most commonly triphenylphosphine, with the previously synthesized geranyl halide. This reaction is a classic example of an SN2 (bimolecular nucleophilic substitution) reaction, where the phosphorus atom of triphenylphosphine acts as the nucleophile, attacking the electrophilic carbon atom of the geranyl halide and displacing the bromide ion. google.comresearchgate.net

The general reaction is as follows: Geranyl-Br + P(C₆H₅)₃ → [Geranyl-P(C₆H₅)₃]⁺Br⁻

The reactivity of the halide is a significant factor in this step, with the reaction rate generally following the order I > Br > Cl. googleapis.com For this reason, geranyl bromide is a preferred precursor over geranyl chloride for achieving a high conversion rate. googleapis.com

The conditions for the phosphine alkylation reaction can significantly influence the yield and purity of the resulting geranyltriphenylphosphonium bromide. The reaction is typically carried out by heating a mixture of triphenylphosphine and the geranyl halide in a suitable solvent. The choice of solvent is critical and can affect the reaction rate and the ease of product isolation.

Commonly used solvents for the synthesis of phosphonium salts include toluene (B28343), tetrahydrofuran (B95107) (THF), and acetonitrile (B52724). wikipedia.orgresearchgate.net In some cases, the reaction can be performed without a solvent by simply heating the reactants together. google.com The reaction temperature and duration are also important parameters to control. For instance, refluxing a solution of 1-bromononane (B48978) and triphenylphosphine in toluene for an extended period (e.g., 3 days) has been reported for the synthesis of a similar long-chain phosphonium salt. researchgate.net Microwave-assisted synthesis has also been shown to be an effective method for preparing phosphonium salts, often resulting in good to excellent yields with reduced reaction times. researchgate.net

The following table outlines typical reaction conditions for the formation of phosphonium salts.

| Solvent | Temperature | Duration | Notes | Reference |

| Toluene | Reflux | Several hours to days | Common solvent for SN2 reactions. | researchgate.net |

| Tetrahydrofuran (THF) | Varies | Varies | A typical solvent for Wittig reagent preparation. wikipedia.org | wikipedia.org |

| Acetonitrile | Varies | Varies | Can facilitate the reaction. | researchgate.net |

| None (Neat) | Heated | Varies | Can be used if reactants are liquid at reaction temperature. | google.com |

| Phenol | Reflux | Not specified | Used for the synthesis of aryltriphenylphosphonium bromides. nih.gov | nih.gov |

This table provides a summary of common solvent systems and conditions for phosphonium salt synthesis.

The purification of geranyltriphenylphosphonium bromide is a critical step to ensure its suitability for subsequent reactions, as impurities can interfere with the formation and reactivity of the corresponding ylide in a Wittig reaction. google.com Phosphonium salts are often hygroscopic and can be challenging to crystallize, sometimes forming oils. researchgate.net

Several techniques are employed for the purification and isolation of phosphonium salts:

Recrystallization: This is a common method for purifying solid phosphonium salts. It involves dissolving the crude product in a minimal amount of a hot solvent in which it is soluble, and then allowing the solution to cool, causing the purified salt to crystallize. google.comgoogleapis.com A solvent system such as ethyl acetate (B1210297) with a few drops of acetonitrile to aid dissolution can be effective. researchgate.net

Trituration: If the product is an oil, it can often be solidified by trituration with a non-solvent like n-hexane or diethyl ether. researchgate.net This process involves repeatedly washing and stirring the oily product with the non-solvent to induce crystallization and remove soluble impurities.

Chromatography: For more challenging purifications, column chromatography using an ion exchange resin can be employed. google.com The crude phosphonium salt solution is passed through a bed of a cation exchange resin, which is then washed. The purified salt is subsequently eluted with an electrolyte solution, such as aqueous sodium chloride. google.com

Precipitation: In some cases, adding a non-solvent to a solution of the crude product can cause the phosphonium salt to precipitate, leaving impurities in the solution.

The choice of purification method depends on the physical state of the crude product (solid or oil) and the nature of the impurities.

Optimization Strategies for Yield and Purity of Geranyltriphenylphosphonium Bromide

Optimizing the synthesis of geranyltriphenylphosphonium bromide involves a holistic approach, considering each step from precursor selection to final purification.

Key optimization strategies include:

Purity of Precursors: Using highly pure geraniol and triphenylphosphine is essential. Impurities in the starting materials can lead to side reactions and contaminate the final product. Distillation of geranyl bromide prior to use can remove decomposition products. orgsyn.org

Control of Reaction Conditions: Careful control of temperature and reaction time during both the halogenation and phosphine alkylation steps is crucial. numberanalytics.comnumberanalytics.com For the alkylation, using a slight excess of the geranyl halide can help to ensure complete consumption of the triphenylphosphine, whose removal can be problematic. Conversely, an excess of triphenylphosphine might be used, but this would necessitate a more rigorous purification to remove the unreacted phosphine.

Solvent Selection: The choice of solvent not only affects the reaction rate but also the work-up procedure. A solvent that allows for easy precipitation or crystallization of the product upon cooling or addition of an anti-solvent can simplify isolation and improve yield. researchgate.net

Efficient Purification: Selecting the most appropriate purification technique is vital. For instance, if the product is an oil, attempting recrystallization directly may be futile, and techniques like trituration or vapor diffusion with a non-solvent might be more successful. researchgate.net Preventing exposure to moisture is also critical, as many phosphonium salts are hygroscopic. researchgate.net

Minimizing Side Reactions: In the halogenation of geraniol, conditions should be chosen to minimize allylic rearrangement. orgsyn.org During the phosphine alkylation, ensuring an inert atmosphere can prevent oxidation of triphenylphosphine.

By systematically addressing these factors, the synthesis of geranyltriphenylphosphonium bromide can be optimized to achieve a high yield of a pure product, suitable for its intended applications in organic synthesis.

Mechanistic Investigations of Geranylidenetriphenylphosphorane in Olefination

Generation of the Geranylidenetriphenylphosphorane Ylide from its Bromide Salt

The initial and pivotal step in the Wittig olefination sequence is the formation of the phosphorus ylide, also known as a phosphorane, from its corresponding phosphonium (B103445) salt. This transformation is an acid-base reaction wherein a base abstracts a proton from the carbon atom alpha to the positively charged phosphorus center.

The deprotonation of the Geranyltriphenylphosphonium salt requires a sufficiently strong base to overcome the pKa of the alpha-proton. The acidity of this proton is increased due to the electron-withdrawing inductive effect of the adjacent triphenylphosphonium group. The choice of base is critical and depends on the stability of the resulting ylide.

Geranylidenetriphenylphosphorane is classified as a semi-stabilized ylide, meaning its reactivity lies between that of highly reactive non-stabilized ylides (e.g., those with simple alkyl substituents) and the less reactive stabilized ylides (e.g., those with adjacent carbonyl or ester groups). For these semi-stabilized ylides, bases of intermediate strength are often effective. However, very strong bases are commonly employed to ensure complete and rapid ylide formation. masterorganicchemistry.com Common bases used for this purpose include organolithium reagents like n-butyllithium (n-BuLi), alkali metal hydrides such as sodium hydride (NaH), and alkali metal amides like sodium amide (NaNH₂). masterorganicchemistry.comorganic-chemistry.org The efficacy of these bases is contingent on factors such as solvent choice and reaction temperature.

Interactive Data Table: Comparison of Bases for Ylide Generation

| Base | Typical Solvent | Relative Strength | Suitability for Semi-Stabilized Ylides |

| n-Butyllithium (n-BuLi) | THF, Diethyl ether | Very Strong | High |

| Sodium Hydride (NaH) | THF, DMF | Strong | High |

| Sodium Amide (NaNH₂) | THF, Liquid Ammonia | Strong | High |

| Sodium Methoxide (NaOMe) | Methanol, DMF | Moderate | Moderate to High |

| Potassium tert-butoxide | THF, tert-Butanol | Strong | High |

The stability of a phosphorus ylide is determined by the substituents on the carbanionic carbon. Stabilized ylides, which contain electron-withdrawing groups (like esters or ketones), can delocalize the negative charge through resonance, making them less reactive. organic-chemistry.orgtotal-synthesis.com Conversely, non-stabilized ylides, with only alkyl or hydrogen substituents, are highly reactive. total-synthesis.com

Geranylidenetriphenylphosphorane is considered semi-stabilized. The allylic nature of the carbanion allows for some degree of resonance delocalization, but it is less extensive than in fully stabilized ylides. This intermediate stability results in moderate reactivity. wikipedia.org The ylide is reactive enough to engage with a wide range of aldehydes and ketones but is generally more stable and easier to handle than its non-stabilized counterparts. This balance of stability and reactivity is a key feature in its synthetic applications. However, reactions with highly sterically hindered ketones may be slow or result in poor yields. libretexts.org

Reaction Pathway Analysis in Wittig Olefination

The core of the Wittig reaction involves the reaction of the phosphorus ylide with a carbonyl compound. The precise mechanism has been a subject of extensive study, with the currently accepted pathway involving a concerted cycloaddition, largely supplanting an earlier proposed stepwise mechanism involving a betaine (B1666868) intermediate, particularly in salt-free conditions. libretexts.org

The classical mechanism for the Wittig reaction proposed the nucleophilic attack of the ylide's carbanion on the carbonyl carbon to form a dipolar, zwitterionic intermediate known as a betaine. mcmaster.ca This betaine intermediate was thought to then undergo ring closure to form a four-membered ring. However, betaine intermediates have never been directly observed spectroscopically in salt-free Wittig reactions.

Current evidence strongly supports a mechanism where the ylide and carbonyl compound react via a concerted [2+2] cycloaddition to directly form an oxaphosphetane intermediate. organic-chemistry.orglibretexts.org The concept of a betaine intermediate remains relevant, particularly when lithium salts are present in the reaction mixture. Lithium ions can coordinate to the oxygen atom of the intermediate, potentially stabilizing a betaine-like species and allowing for equilibration between intermediates. libretexts.orgmcmaster.ca This "stereochemical drift" can significantly influence the final stereochemical outcome of the reaction. libretexts.org

Under lithium salt-free conditions, the reaction is understood to proceed through a concerted, but often asynchronous, [2+2] cycloaddition pathway. The ylide and the aldehyde or ketone approach each other, and the phosphorus-oxygen and carbon-carbon bonds form to create the four-membered oxaphosphetane ring in a single mechanistic step. organic-chemistry.org

The oxaphosphetane is a transient intermediate that rapidly decomposes in a process known as a retro-[2+2] cycloaddition. This fragmentation is irreversible and is the thermodynamic driving force for the entire reaction. It breaks the carbon-phosphorus and carbon-oxygen single bonds, leading to the formation of a carbon-carbon double bond (the desired alkene) and a very stable phosphorus-oxygen double bond in the form of triphenylphosphine (B44618) oxide. organic-chemistry.orgmcmaster.ca

Stereochemical Control in Wittig Reactions Utilizing Geranylidenetriphenylphosphorane

The stereoselectivity of the Wittig reaction—that is, the preferential formation of either the (E)- or (Z)-alkene isomer—is highly dependent on the nature of the ylide.

Non-stabilized ylides are kinetically controlled and typically yield (Z)-alkenes. total-synthesis.com

Stabilized ylides undergo thermodynamically controlled reactions and predominantly form (E)-alkenes. total-synthesis.com

Geranylidenetriphenylphosphorane, as a semi-stabilized ylide, often exhibits poor stereoselectivity, yielding mixtures of (E)- and (Z)-isomers. libretexts.org The precise ratio is sensitive to the specific reactants and reaction conditions, such as the base used for deprotonation, the solvent, and the presence of salt additives. organic-chemistry.org

A practical example of this is seen in the synthesis of dendrolasin, a furanoid sesquiterpenoid. In one synthetic route, Geranyltriphenylphosphonium bromide is treated with n-butyllithium (n-BuLi) in tetrahydrofuran (B95107) (THF) to generate the ylide in situ. Subsequent reaction with 3-furaldehyde yields a mixture of (E)- and (Z)-dendrolasin.

Interactive Data Table: Stereoselectivity in the Synthesis of Dendrolasin

| Ylide Precursor | Base | Aldehyde | Product | (E):(Z) Ratio |

| Geranyltriphenylphosphonium bromide | n-BuLi | 3-Furaldehyde | Dendrolasin | 70:30 |

This result highlights the typical behavior of a semi-stabilized ylide, providing a mixture of stereoisomers where the (E)-isomer is moderately favored under these specific conditions. Achieving high stereoselectivity with such ylides often requires careful optimization of reaction parameters or the use of modified Wittig protocols.

Factors Governing Z-Alkene Stereoselectivity

The formation of Z-alkenes in the Wittig reaction is often favored when using non-stabilized or semistabilized ylides under specific conditions. The stereoselectivity is primarily determined by the kinetics of the reaction pathway. For lithium-free Wittig reactions, the mechanism is understood to proceed through a concerted [2+2] cycloaddition to form an oxaphosphetane intermediate directly. wikipedia.org

The preference for the Z-isomer arises from the geometry of the transition state leading to the oxaphosphetane. The widely accepted model, proposed by Vedejs, suggests a puckered, four-centered transition state. For semistabilized ylides like geranylidenetriphenylphosphorane, the reaction is under kinetic control, and the formation of the oxaphosphetane is irreversible. wikipedia.orgquora.com The transition state that leads to the cis-oxaphosphetane (and subsequently the Z-alkene) is lower in energy than the one leading to the trans-oxaphosphetane. This is because the sterically demanding triphenylphosphine group and the aldehyde substituent can be positioned to minimize steric interactions in the transition state leading to the Z-product.

Several factors can be manipulated to enhance Z-selectivity:

Ylide Reactivity: Semistabilized ylides, such as geranylidenetriphenylphosphorane, exhibit a balance of reactivity that can be tuned to favor Z-alkene formation. nih.gov

Solvent: The choice of solvent can influence the transition state geometry. Non-polar, aprotic solvents generally favor the formation of Z-alkenes.

Base and Counterion: The use of salt-free conditions is crucial for high Z-selectivity. The presence of lithium salts can lead to the formation of betaine intermediates and subsequent equilibration, which erodes the kinetic preference for the Z-isomer. wikipedia.orgorganic-chemistry.org Sodium-based strong bases are often preferred for generating the ylide to maintain these "salt-free" conditions. wikipedia.org

Temperature: Lower reaction temperatures generally enhance the kinetic control and, therefore, the selectivity for the Z-alkene.

In the synthesis of farnesol isomers from geranylacetone, a modified Wittig procedure utilizing β-oxido ylides has been shown to favor the formation of (2Z)-stereoisomers, highlighting a practical application of directing the reaction towards Z-selectivity for terpenoid structures. nih.gov

Methodologies for Enhanced E-Alkene Stereoselectivity (e.g., Schlosser Modification)

While standard Wittig conditions with semistabilized ylides may yield mixtures of E and Z isomers, several methodologies have been developed to enhance the formation of the thermodynamically more stable E-alkene.

The most prominent of these is the Schlosser modification . organic-chemistry.org This procedure intentionally introduces lithium salts to alter the reaction pathway from kinetic to thermodynamic control. The key steps are as follows:

The ylide reacts with the aldehyde at low temperatures in the presence of lithium salts to form a mixture of diastereomeric lithium betaine intermediates. organic-chemistry.org

The addition of a second equivalent of a strong base (like phenyllithium) at low temperature deprotonates the carbon alpha to the phosphorus atom, forming a β-oxido ylide. wikipedia.org

This β-oxido ylide is allowed to equilibrate to the more stable threo-conformation, where the bulky substituents are anti-periplanar.

The addition of a proton source (like tert-butanol) selectively protonates the β-oxido ylide to regenerate the more stable threo-betaine.

Finally, the addition of a strong base (like potassium tert-butoxide) induces the elimination of triphenylphosphine oxide, yielding the E-alkene with high stereoselectivity. organic-chemistry.org

This method effectively converts the initially formed erythro betaine (leading to the Z-alkene) into the more stable threo betaine (leading to the E-alkene), thus overriding the kinetic preference of the standard Wittig reaction. wikipedia.org

For ylides similar in structure to geranylidenetriphenylphosphorane, the Horner-Wadsworth-Emmons (HWE) reaction is another powerful alternative for achieving high E-selectivity. organic-chemistry.org In the synthesis of farnesol isomers, a classical Horner-Wadsworth-Emmons condensation with triethyl phosphonoacetate was used to obtain the (2E)-isomers. nih.gov The HWE reaction typically employs phosphonate carbanions, which are more nucleophilic and less basic than the corresponding phosphonium ylides, and the reaction mechanism inherently favors the formation of the E-alkene.

The following table summarizes the general stereochemical outcomes based on the reaction conditions for a semistabilized ylide like geranylidenetriphenylphosphorane:

| Reaction Type | Key Conditions | Predominant Product |

| Standard Wittig | Salt-free, non-polar solvent, low temperature | Z-alkene |

| Schlosser Modification | Presence of Li+ salts, excess strong base, protonation/elimination sequence | E-alkene |

| Horner-Wadsworth-Emmons | Use of a phosphonate ester precursor | E-alkene |

Diastereoselectivity and Enantioselectivity in Complex Systems

When geranylidenetriphenylphosphorane or a similar chiral ylide reacts with a chiral aldehyde or ketone, the formation of diastereomeric products is possible. The diastereoselectivity of the Wittig reaction in such complex systems is influenced by the steric and electronic interactions between the substituents on both the ylide and the carbonyl compound in the transition state. The inherent facial selectivity of the carbonyl compound and the preferred trajectory of the incoming ylide will dictate the major diastereomer formed.

Achieving high enantioselectivity in the Wittig reaction is a significant challenge because the reaction does not typically proceed through a mechanism that is easily influenced by chiral catalysts. researchgate.net However, several strategies have been explored to induce enantioselectivity:

Chiral Phosphines: The use of phosphines with chiral backbones to generate chiral phosphonium ylides has been investigated. These can create a chiral environment around the reacting centers, potentially leading to facial selectivity in the attack on a prochiral carbonyl group.

Chiral Auxiliaries: Attaching a chiral auxiliary to the ylide or the carbonyl substrate can direct the stereochemical outcome of the reaction.

Catalytic Enantioselective Wittig Reactions: Recent advances have focused on the development of catalytic systems where a chiral catalyst, often a chiral phosphine (B1218219), is used in substoichiometric amounts. These systems often involve a redox cycle to regenerate the active phosphine catalyst. researchgate.net

For complex systems involving terpenoid structures like that of geranylidenetriphenylphosphorane, achieving high diastereoselectivity often relies on substrate control, where the existing stereocenters in the reacting partners guide the formation of the new stereocenter. Tandem reactions, such as a Michael addition followed by an intramolecular Wittig reaction, have been shown to proceed with excellent diastereo- and enantioselectivities when employing chiral catalysts. organic-chemistry.org These approaches, while not directly involving geranylidenetriphenylphosphorane itself, demonstrate the principles that can be applied to achieve stereocontrol in complex olefinations.

Strategic Applications of Geranyltriphenylphosphoniumbromide in Complex Molecule Synthesis

Construction of Polyene and Isoprenoid Scaffolds

The synthesis of polyenes and isoprenoids, characterized by their repeating isoprene units, heavily relies on methodologies that can efficiently and stereoselectively form carbon-carbon double bonds. Geranyltriphenylphosphonium bromide serves as a key building block in this context, providing a ten-carbon fragment with a pre-defined stereochemistry at one of its double bonds.

Elaboration of Carbon Chain Lengths via Wittig Olefination

The Wittig reaction, a cornerstone of alkene synthesis, is the primary application of geranyltriphenylphosphonium bromide. The ylide, generated in situ by treating the phosphonium (B103445) salt with a strong base, reacts with a wide range of aldehydes and ketones to extend carbon chains by ten carbons in a single step. This approach is particularly advantageous for introducing the geranyl moiety, a common structural motif in many natural products.

The general transformation involves the reaction of the geranyl-derived ylide with a carbonyl compound, leading to the formation of a new carbon-carbon double bond at the position of the former carbonyl group. The reaction is driven by the formation of the highly stable triphenylphosphine (B44618) oxide byproduct.

Table 1: Examples of Carbon Chain Elaboration using Geranyltriphenylphosphonium Bromide

| Aldehyde/Ketone Reactant | Product |

| Acetaldehyde | (3E,7E)-4,8-Dimethylnona-1,3,7-triene |

| Benzaldehyde | (E)-1-Phenyl-3,7-dimethylocta-1,6-diene |

| Cyclohexanone | Geranylidenecyclohexane |

Stereodefined Synthesis of Polyunsaturated Systems

A significant advantage of using geranyltriphenylphosphonium bromide is the inherent stereochemical information it carries. The E-configuration of the double bond within the geranyl group is typically retained during the Wittig reaction, allowing for the stereodefined synthesis of polyunsaturated systems. This control is crucial in the synthesis of biologically active molecules where stereochemistry dictates function.

The stereochemical outcome of the newly formed double bond, however, is dependent on the nature of the ylide and the reaction conditions. Non-stabilized ylides, such as the one derived from geranyltriphenylphosphonium bromide, generally favor the formation of Z-alkenes when reacted with aldehydes under salt-free conditions. However, the presence of lithium salts can influence the stereoselectivity towards the E-alkene.

Directed Synthesis of Carotenoids and Related Natural Products

Carotenoids, a class of tetraterpenoids, are characterized by their long, conjugated polyene chains. The Wittig reaction is a powerful tool for constructing these extensive systems, and geranyltriphenylphosphonium bromide can serve as a key C10 building block in their total synthesis.

Integration of the Geranyl Moiety into Carotenoid Backbones

The industrial synthesis of β-carotene, notably the process developed by BASF, exemplifies the application of the Wittig reaction in carotenoid production. This synthesis often employs a convergent C20 + C20 strategy, where two C20 fragments are coupled via a double Wittig reaction. While specific industrial processes are proprietary, the principle involves the use of phosphonium salts derived from vitamin A (a C20 compound) or its precursors. Conceptually, a C10 building block like geranyltriphenylphosphonium bromide could be utilized in the synthesis of these C20 fragments through sequential chain extensions.

Total Synthesis Approaches for Specific Carotenoid Analogs (e.g., Lycopene, Norbixin Precursors)

The synthesis of lycopene, a C40 carotenoid, has been achieved through various strategies, including a C15 + C10 + C15 approach. In this methodology, a central C10 dialdehyde is reacted with two equivalents of a C15 phosphonium ylide. Geranyltriphenylphosphonium bromide can be a precursor to such C15 Wittig reagents through further synthetic modifications, or in alternative convergent strategies, it could be used to introduce a terminal C10 unit.

Similarly, the synthesis of precursors to norbixin, a dicarboxylic acid apocarotenoid, can benefit from the use of geranyltriphenylphosphonium bromide. By reacting the corresponding ylide with appropriate aldehyde- or ketone-functionalized precursors, the geranyl moiety can be incorporated to build the characteristic polyene chain of norbixin.

Table 2: Retrosynthetic Analysis of Carotenoid Synthesis Utilizing a C10 Building Block

| Target Carotenoid | Disconnection Strategy | Potential Role of Geranyltriphenylphosphonium Bromide |

| Lycopene | C15 + C10 + C15 | Precursor to the C15 phosphonium salt |

| β-Carotene | C20 + C20 | Building block for the C20 phosphonium salt |

| Norbixin Precursor | Iterative chain extension | Introduction of a C10 unit |

Utility in Sequential and Tandem Reaction Pathways for Organic Transformations

The reactivity of the ylide derived from geranyltriphenylphosphonium bromide can be harnessed in more complex reaction cascades, enabling the efficient construction of intricate molecular architectures.

While specific examples directly employing geranyltriphenylphosphonium bromide in published tandem or sequential Wittig reactions are not abundant, the principles of such transformations are well-established. A sequential Wittig reaction could involve the initial olefination of a difunctional molecule (e.g., a dialdehyde) with one equivalent of the geranyl-derived ylide, followed by a subsequent Wittig reaction at the second carbonyl group with a different phosphonium ylide. This allows for the controlled and differential elaboration of a carbon skeleton.

Tandem reactions involving a Wittig olefination as one of the steps are also a powerful synthetic strategy. For instance, a reaction sequence could be designed where an initial transformation, such as a Michael addition, generates an aldehyde or ketone that then undergoes an intramolecular or intermolecular Wittig reaction with the ylide from geranyltriphenylphosphonium bromide in the same pot. Such processes, by minimizing intermediate purification steps, offer increased efficiency and atom economy in the synthesis of complex molecules.

Design and Synthesis of Derivatives and Analogs of Geranyltriphenylphosphoniumbromide

Modification of the Geranyl Moiety for Altered Reactivity or Product Profile

The geranyl group, with its ten-carbon isoprenoid chain, presents a rich scaffold for modification. Alterations to this moiety can influence the steric and electronic properties of the resulting phosphonium (B103445) ylide, thereby impacting its reactivity with carbonyl compounds and the stereochemistry of the resulting alkene.

Research in this area has explored the synthesis of phosphonium salts from various terpene-derived halides. While specific, systematic studies on a wide range of geranyl moiety modifications are not extensively documented in publicly available literature, the principles of ylide chemistry suggest several potential avenues for investigation. For instance, the introduction of functional groups, such as hydroxyl or ether moieties, along the isoprenoid chain could modulate the solubility of the reagent and potentially participate in intramolecular reactions.

Furthermore, modifications to the double bonds within the geranyl structure could lead to altered reactivity. For example, saturation of one or both double bonds would create a more flexible alkyl chain, potentially influencing the approach to the carbonyl group and thus the E/Z selectivity of the olefination. Conversely, the introduction of additional unsaturation or cyclic structures within the terpene backbone could impose conformational rigidity, which may also be exploited to control stereochemical outcomes.

The synthesis of such analogs would typically involve the chemical modification of geraniol (B1671447) or related terpene alcohols, followed by conversion to the corresponding halide and subsequent quaternization of triphenylphosphine (B44618). The reactivity of these novel ylides would then be evaluated against a panel of aldehydes and ketones to determine the effect of the structural changes on yield and product distribution.

Exploration of Alternative Phosphonium Counterions and Substituted Triphenylphosphines

Alternative Counterions: While bromide is a common counterion for phosphonium salts, its replacement with other anions can significantly impact the salt's properties. The choice of counterion can influence the solubility of the phosphonium salt in various solvents and the degree of ion pairing, which in turn can affect the ease of ylide formation and the subsequent Wittig reaction. For instance, using non-coordinating anions like tetrafluoroborate (BF₄⁻) or hexafluorophosphate (PF₆⁻) can lead to "salt-free" ylide solutions, which are known to favor the formation of Z-alkenes in many cases. nih.gov In contrast, the presence of lithium halides is known to influence the stereochemical outcome, often leading to an increase in the proportion of the E-alkene. nih.govharvard.edu The reactivity of phosphonium salts has been shown to be counteranion-dependent, with an order of reactivity for some salts being p-TsO⁻, Br⁻ << CF₃CO₂⁻ < ClCH₂CO₂⁻ < PhCO₂⁻, HCO₂⁻, MeCO₂⁻.

Substituted Triphenylphosphines: Modification of the three phenyl rings on the phosphorus atom provides a powerful tool to modulate the electronic and steric properties of the resulting ylide. The introduction of electron-donating groups (e.g., methoxy, methyl) at the para-positions of the phenyl rings increases the electron density on the phosphorus atom. This, in turn, enhances the nucleophilicity of the ylide, potentially leading to faster reaction rates. Conversely, electron-withdrawing groups (e.g., chloro, nitro) decrease the ylide's nucleophilicity, making it more stable and generally leading to higher E-selectivity in the Wittig reaction. nih.govlibretexts.org

The steric bulk of the phosphine (B1218219) can also be a critical factor. Increasing the steric hindrance around the phosphorus atom can influence the trajectory of the ylide's approach to the carbonyl compound, thereby affecting the stereochemical outcome of the reaction. For instance, replacing triphenylphosphine with a more sterically demanding phosphine can, in some cases, enhance the selectivity for the Z-alkene.

Impact of Structural Modifications on Olefination Efficiency and Stereocontrol

The structural modifications discussed in the preceding sections have a direct and often predictable impact on the efficiency and stereoselectivity of the olefination reaction.

Olefination Efficiency: The efficiency of the Wittig reaction, often measured by the reaction yield, is influenced by several factors. The reactivity of the ylide plays a key role; highly reactive, non-stabilized ylides tend to react quickly with a broad range of aldehydes and ketones. Modifications that increase the nucleophilicity of the ylide, such as the introduction of electron-donating groups on the triphenylphosphine, can enhance reaction rates. However, steric hindrance, either from a modified geranyl moiety or from bulky substituents on the phosphine, can impede the reaction, particularly with sterically congested ketones, leading to lower yields. libretexts.org

Stereocontrol (E/Z Selectivity): One of the most significant consequences of modifying the phosphonium salt structure is the ability to control the stereochemistry of the resulting alkene (E/Z isomer ratio). The nature of the ylide is a primary determinant of this selectivity.

Non-stabilized ylides , such as those derived from simple alkyl halides, generally favor the formation of the Z-alkene . This is often attributed to a kinetically controlled reaction pathway involving a puckered four-membered oxaphosphetane intermediate that minimizes steric interactions. harvard.edu

Stabilized ylides , which contain an electron-withdrawing group that can delocalize the negative charge on the ylidic carbon, typically lead to the formation of the E-alkene . In this case, the initial addition to the carbonyl is often reversible, allowing for thermodynamic equilibration to the more stable anti-oxaphosphetane intermediate, which then collapses to the E-alkene. nih.gov

The table below illustrates the general trend of how ylide stability influences the stereochemical outcome of the Wittig reaction.

| Ylide Type | R Group on Ylidic Carbon | Typical Aldehyde Partner | Predominant Alkene Isomer |

| Non-stabilized | Alkyl, H | Aliphatic or Aromatic | Z-isomer |

| Semi-stabilized | Aryl, Vinyl | Aromatic | Mixture of E and Z |

| Stabilized | -CO₂R, -CHO, -CN | Aromatic | E-isomer |

Furthermore, as previously mentioned, the choice of counterion and the electronic nature of the substituents on the triphenylphosphine can further modulate this inherent selectivity. For example, the use of salt-free conditions with non-stabilized ylides can enhance Z-selectivity, while electron-withdrawing groups on the phosphine in stabilized ylides can further promote the formation of the E-alkene. nih.govlibretexts.org By carefully selecting and combining these structural modifications, chemists can achieve a high degree of control over the stereochemical outcome of the Wittig reaction, enabling the synthesis of complex molecules with precisely defined double bond geometries.

Theoretical and Computational Studies on Geranyltriphenylphosphoniumbromide Systems

Quantum Chemical Calculations of Wittig Reaction Mechanisms

Quantum chemical calculations have been instrumental in elucidating the mechanistic intricacies of the Wittig reaction involving non-stabilized ylides like the one derived from geranyltriphenylphosphonium bromide. Early proposals of a betaine (B1666868) intermediate have been largely superseded by a mechanism proceeding through a [2+2] cycloaddition to form an oxaphosphetane intermediate. masterorganicchemistry.comwikipedia.orgt-kougei.ac.jporganic-chemistry.org

Computational studies support that for non-stabilized ylides under lithium-salt-free conditions, the reaction is under kinetic control. wikipedia.orgt-kougei.ac.jp The formation of the oxaphosphetane is the stereochemistry-determining step. The calculations focus on the transition states leading to the formation of two possible diastereomeric oxaphosphetanes, a syn and an anti isomer, which then decompose to yield the Z- and E-alkenes, respectively.

The accepted mechanism involves the following key steps, which have been modeled using quantum chemical methods:

Formation of the Ylide: The initial step is the deprotonation of geranyltriphenylphosphonium bromide by a strong base to form the corresponding phosphonium (B103445) ylide.

[2+2] Cycloaddition: The ylide reacts with a carbonyl compound via a concerted [2+2] cycloaddition to form a four-membered ring intermediate, the oxaphosphetane. masterorganicchemistry.comt-kougei.ac.jporganic-chemistry.org

Decomposition: The oxaphosphetane intermediate decomposes to form the alkene and triphenylphosphine (B44618) oxide.

Computational Modeling of Stereoselective Olefination Pathways

A significant focus of computational modeling in the Wittig reaction is to understand and predict the stereoselectivity. For non-stabilized ylides such as the one formed from geranyltriphenylphosphonium bromide, a high preference for the formation of the Z-alkene is typically observed. wikipedia.orgorganic-chemistry.org Computational studies have successfully rationalized this observation by analyzing the energies of the transition states leading to the syn and anti oxaphosphetanes.

The prevailing model suggests a puckered (non-planar) transition state for the cycloaddition. nih.gov In this model, the steric interactions between the substituents on the ylide and the aldehyde/ketone determine the favored pathway. For a non-stabilized ylide like the geranyl-derived one reacting with an aldehyde, the transition state leading to the syn-oxaphosphetane (and subsequently the Z-alkene) is lower in energy than the transition state leading to the anti-oxaphosphetane (E-alkene). This is attributed to the minimization of steric hindrance between the bulky triphenylphosphonium group and the aldehyde substituent in the puckered transition state geometry.

The table below illustrates hypothetical, yet representative, relative free energies calculated for the transition states in the reaction of a non-stabilized ylide with an aldehyde, based on general findings from computational studies.

| Transition State | Relative Free Energy (kcal/mol) | Resulting Alkene Isomer |

| syn-TS | 0.0 | Z-isomer |

| anti-TS | 2.5 | E-isomer |

These computational findings are in good agreement with experimental results that show high Z-selectivity for Wittig reactions involving non-stabilized ylides. nih.gov

Prediction of Reactivity and Transition State Geometries

Computational chemistry allows for the detailed prediction of the geometries of reactants, intermediates, transition states, and products. For the Wittig reaction with a geranyl-derived ylide, the transition state geometries are of particular interest as they dictate the stereochemical outcome.

Transition State Geometries:

syn-Transition State: This leads to the Z-alkene. The aldehyde substituent and the geranyl group are oriented on the same side of the forming four-membered ring. The geometry is typically a puckered conformation to alleviate steric strain.

anti-Transition State: This leads to the E-alkene. The aldehyde substituent and the geranyl group are on opposite sides. This arrangement generally leads to greater steric repulsion in the case of non-stabilized ylides, making it a higher energy pathway.

The table below provides a qualitative summary of key geometrical parameters for the predicted transition states, based on general computational studies of non-stabilized ylides.

| Parameter | syn-Transition State | anti-Transition State |

| C-C Bond Formation | Partially formed | Partially formed |

| C-O Bond Formation | Partially formed | Partially formed |

| P-O Bond Formation | Partially formed | Partially formed |

| P-C Bond Cleavage | Partially started | Partially started |

| Dihedral Angle (R-C-C-R') | Approaching cis | Approaching trans |

The interplay of 1,2 and 1,3-steric interactions in the puckered transition state is considered decisive for the selectivity. nih.gov For non-stabilized ylides, the syn transition state minimizes these interactions more effectively, thus being the kinetically favored path.

Advanced Analytical Methodologies in Geranyltriphenylphosphoniumbromide Research

Spectroscopic Techniques for Mechanistic Elucidation and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) Spectroscopy for Intermediate Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of molecules in solution. In the context of the Wittig reaction, which utilizes ylides generated from phosphonium (B103445) salts like geranyltriphenylphosphonium bromide, NMR is crucial for characterizing the transient intermediates that dictate the reaction's stereoselectivity. wikipedia.org

Mechanistic studies of the Wittig reaction have employed NMR to observe key intermediates such as oxaphosphetanes. wikipedia.org The formation of these four-membered ring structures, resulting from the cycloaddition of the phosphorus ylide with a carbonyl compound, is a critical step. masterorganicchemistry.com Variable-temperature (VT) NMR experiments can provide detailed information on the stability and decomposition of these intermediates. For instance, ³¹P NMR is particularly powerful for monitoring the progress of the reaction, as the chemical shift of the phosphorus atom is highly sensitive to its chemical environment. ucc.iemdpi.com The disappearance of the ylide signal and the appearance of signals corresponding to the oxaphosphetane and the final triphenylphosphine (B44618) oxide product can be tracked to understand the reaction kinetics. ucc.ie

Detailed ¹H and ¹³C NMR analyses are also essential. For example, in syntheses related to retinoids, the reaction of an ylide derived from a β-cyclocitral skeleton with an aldehyde was studied. NMR spectroscopy was vital in proving that the phosphonium salt precursor was generated through a proton-driven elimination/addition pathway, leading to an unexpected regioisomeric product. nih.gov The precise chemical shifts and coupling constants observed in the NMR spectra allow for the unambiguous assignment of the structure and stereochemistry of the resulting alkene.

Table 1: Illustrative NMR Data for a Wittig Reaction Intermediate and Product

| Compound/Intermediate | Technique | Key Chemical Shifts (δ) and Coupling Constants (J) |

| Oxaphosphetane Intermediate | ³¹P NMR | Signals typically observed in a specific region (e.g., δ -10 for the ylide, δ 30-42 for phosphine (B1218219) oxides), with distinct signals for cis and trans diastereomers. ucc.ie |

| (E)-alkene Product | ¹H NMR | Vinylic protons (CH=C) typically appear as singlets or multiplets in the δ 6-7 ppm region. For example, a singlet at δ 6.41 ppm was observed for a specific retinoid analogue. nih.gov |

| (E)-alkene Product | ¹³C NMR | Signals for the sp² carbons of the newly formed double bond are characteristic. For instance, a signal at δ 122.17 ppm was assigned to the Cq–CH=Cq carbon. nih.gov |

| This table is for illustrative purposes. Actual chemical shifts can vary based on the specific molecular structure and solvent used. |

Application of Other Spectroscopic Methods in Reaction Monitoring

While NMR provides detailed structural information, other spectroscopic techniques are often used in a complementary fashion for rapid reaction monitoring.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for tracking the functional groups involved in the reaction. For instance, the strong C=O stretching band of the starting aldehyde or ketone reactant (typically around 1660-1740 cm⁻¹) will decrease in intensity as the reaction proceeds. Concurrently, the appearance of C=C stretching bands (around 1600-1680 cm⁻¹) indicates the formation of the alkene product. nih.gov The formation of triphenylphosphine oxide, a byproduct of the Wittig reaction, can also be monitored by its characteristic P=O stretching absorption.

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of intermediates and final products. Techniques like Electrospray Ionization (ESI) and High-Resolution Mass Spectrometry (HRMS) provide precise mass measurements, which are crucial for confirming the elemental composition of the synthesized molecules. nih.gov This is particularly important for verifying the successful incorporation of the geranyl group.

Chromatographic and Advanced Separation Techniques for Product Isolation and Analysis

Following the chemical reaction, the desired product must be separated from unreacted starting materials, byproducts like triphenylphosphine oxide, and any isomers that may have formed. Chromatography is the primary set of techniques used for this purpose. nih.gov

Column Chromatography: This is a fundamental and widely used method for purifying reaction mixtures. nih.gov For products derived from geranyltriphenylphosphonium bromide, such as in the synthesis of vitamin E or K analogues, column chromatography on silica (B1680970) gel is common. nih.gov A solvent system, typically a mixture of a non-polar solvent like hexane (B92381) or petroleum ether and a more polar solvent like ethyl acetate (B1210297), is used to elute the components from the column at different rates based on their polarity. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC offers higher resolution and faster separation times compared to traditional column chromatography. nih.gov It is an essential tool for both the analysis and purification of complex mixtures. Normal-phase HPLC (NP-HPLC) on a silica column is particularly effective for separating geometric isomers (cis/trans) of alkenes, which are often produced in Wittig reactions. researchgate.netthermofisher.com For instance, in the quality control of synthetic Vitamin K1 (Phytonadione), an NP-HPLC method using a Zorbax RX-SIL column with a mobile phase of n-hexane and n-amyl alcohol has been developed to separate the cis and trans isomers, as well as related impurities. researchgate.netthermofisher.com

Gas Chromatography (GC): For volatile compounds, GC can be an effective analytical technique. It is often coupled with a mass spectrometer (GC-MS) to provide both separation and identification of the components of a mixture.

The choice of chromatographic technique and specific conditions (e.g., stationary phase, mobile phase composition, flow rate) is critical for achieving the desired separation. researchgate.netthermofisher.com Method development often involves screening different conditions to optimize the resolution between the target compound and impurities.

Table 2: Example of HPLC Conditions for Vitamin Isomer Separation

| Parameter | Condition |

| Technique | Normal-Phase High-Performance Liquid Chromatography (NP-HPLC) researchgate.netthermofisher.com |

| Column | Silica-based, e.g., Zorbax RX-SIL or Hypersil Silica researchgate.netthermofisher.com |

| Mobile Phase | Gradient elution with a mixture of n-heptane and diisopropyl ether, or n-hexane and n-amyl alcohol. researchgate.netthermofisher.com |

| Detection | UV at a specific wavelength or Fluorescence Detection nih.govnih.gov |

| Application | Separation of cis and trans isomers of Vitamin K1 and its impurities. researchgate.netthermofisher.com |

| This table represents typical conditions; specific parameters are optimized for each application. |

Future Perspectives and Emerging Research Avenues

Development of Catalytic and More Sustainable Wittig Protocols

A significant drawback of the conventional Wittig reaction is its low atom economy, primarily due to the generation of a stoichiometric amount of triphenylphosphine (B44618) oxide as a byproduct. chemistryviews.orgnih.gov This byproduct can complicate product purification and generates substantial chemical waste, issues that are particularly pressing on an industrial scale. acs.orgthieme-connect.com Consequently, a major focus of current research is the development of Wittig reactions that are catalytic in phosphine (B1218219). acs.org

The core strategy for a catalytic Wittig reaction involves the in-situ reduction of the phosphine oxide byproduct back to the active P(III) phosphine, which can then re-enter the catalytic cycle. nih.govbeilstein-journals.org This approach mitigates the formation of waste and reduces the required amount of the phosphine reagent to catalytic levels, typically 4-10 mol%. nih.govuta.edu Key breakthroughs in this area include:

Reductant Systems: Organosilanes, such as diphenylsilane (B1312307) and hydrosiloxanes, have proven effective as reducing agents for the chemoselective reduction of phosphine oxides in the presence of other reducible functional groups. chemistryviews.orgacs.orgnih.gov

Catalyst Design: Research has shown that cyclic phosphine oxide precatalysts can be more readily reduced than triphenylphosphine oxide, enhancing the efficiency of the catalytic cycle. nih.gov

Greener Alternatives: The push for sustainable chemistry is driving the adoption of greener practices for the Wittig reaction. numberanalytics.com This includes replacing hazardous solvents with more environmentally benign options, such as water or bio-based solvents like 2-MeTHF, and using safer, more accessible bases. divched.orgrsc.org Adelina Voutchkova-Kostal and her team at George Washington University have developed an alternative using a recyclable palladium catalyst, which avoids the use of phosphonium (B103445) ylides altogether and produces only carbon monoxide and water as waste. acs.org

The application of these catalytic and sustainable protocols to reactions involving geranyltriphenylphosphonium bromide would represent a significant advancement, enabling more efficient and environmentally responsible syntheses of valuable isoprenoid compounds.

Table 1: Comparison of Wittig Reaction Protocols

| Protocol | Phosphine Reagent | Byproduct | Key Features |

|---|---|---|---|

| Traditional Wittig | Stoichiometric | Stoichiometric Phosphine Oxide | High-yielding but poor atom economy; purification can be difficult. chemistryviews.orgnih.gov |

| Catalytic Wittig | Catalytic (4-10 mol%) | Catalytic Phosphine Oxide (recycled) | Requires a stoichiometric reductant (e.g., organosilane); significantly reduces phosphine waste. nih.govuta.edu |

| Fluorous Wittig | Stoichiometric (recyclable) | Recyclable Fluorous Phosphine Oxide | Facilitates easy separation of the phosphine oxide byproduct via fluorous biphasic extraction. acs.orgresearchgate.net |

Expansion of Synthetic Scope to Underexplored Molecular Architectures

The geranyl moiety is a fundamental building block in a vast array of natural products, including carotenoids, steroids, and other complex terpenoids. The Wittig reaction using geranyltriphenylphosphonium bromide provides a reliable method for introducing this C10 unit. Future research is expected to leverage the advancements in catalytic Wittig protocols to access novel and more intricate molecular structures that were previously challenging to synthesize.

The ability to perform the Wittig reaction under milder, more controlled, and catalytic conditions opens the door to its use with more sensitive and functionally complex substrates. This could facilitate the synthesis of:

Novel Terpenoid Analogs: Modification of the geranyl chain or its coupling with unique aldehyde or ketone partners could produce new classes of bioactive compounds for applications in medicine and agriculture.

Complex Natural Products: The catalytic Wittig reaction has been successfully applied to the multigram-scale synthesis of a precursor for the anti-Alzheimer's drug donepezil (B133215) hydrochloride, demonstrating its potential for complex targets. nih.gov Applying this to geranyltriphenylphosphonium bromide could streamline the synthesis of intricate terpenoid natural products.

Polymeric Materials: The allyl groups within the geranyl structure offer potential sites for polymerization. ontosight.ai Integrating the geranyl unit into polymers via the Wittig reaction could lead to new materials with unique thermal or optical properties.

By expanding the reaction's scope, chemists can explore new regions of chemical space, building libraries of complex molecules based on the versatile geranyl scaffold for biological screening and materials science applications.

Table 2: Potential Synthetic Targets for Advanced Geranyltriphenylphosphonium Bromide Chemistry

| Molecular Class | Description | Potential Application |

|---|---|---|

| Non-natural Carotenoids | Synthesis of carotenoid backbones with modified substitution patterns. | New pigments, antioxidants, or probes for biological systems. |

| Complex Meroterpenoids | Coupling of the geranyl unit with complex aromatic or polyketide-derived fragments. | Discovery of novel antibiotics or anticancer agents. |

| Isoprenoid-Functionalized Polymers | Incorporation of the geranyl moiety into polymer backbones or as side chains. | Development of new elastomers, adhesives, or biocompatible materials. |

| Chiral Terpenoid Scaffolds | Use in asymmetric syntheses to construct enantiomerically pure complex terpenes. | Building blocks for pharmaceuticals and fine chemicals. |

Interdisciplinary Research Integrating Geranyltriphenylphosphonium Bromide Chemistry

The unique chemical structure of geranyltriphenylphosphonium bromide—a lipophilic cation attached to a biologically relevant isoprenoid chain—makes it an attractive candidate for exploration in various interdisciplinary fields beyond traditional organic synthesis.

Medicinal Chemistry and Chemical Biology: Lipophilic phosphonium cations are known to selectively accumulate within the mitochondria of cancer cells, which have a higher mitochondrial membrane potential than healthy cells. nih.gov This property has been exploited to deliver cytotoxic agents directly to the mitochondria, inducing apoptosis. nih.gov The geranyl group itself can enhance membrane association. Therefore, geranyltriphenylphosphonium bromide and its derivatives could be investigated as potential anticancer agents that target mitochondrial function. nih.govontosight.ai Furthermore, organophosphorus compounds are widely used in medicinal chemistry, with over 80 phosphorus-containing drugs in clinical use. frontiersin.org

Materials Science: Organophosphorus compounds are recognized for their utility as fire retardants due to their low toxicity and low smoke production. frontiersin.org Phosphonium salts can also function as ionic liquids or as components in the development of new polymers and nanomaterials. ontosight.ai The geranyl group in geranyltriphenylphosphonium bromide could be used to impart specific properties, such as flexibility or hydrophobicity, to new materials.

Agrochemicals: Many pesticides are organophosphorus compounds that function by inhibiting enzymes like acetylcholinesterase. nih.govnih.gov While highly toxic compounds are being phased out, the principles of organophosphorus chemistry are being applied to develop more targeted and safer agrochemicals. frontiersin.org The terpenoid structure of the geranyl group could be explored for developing new classes of insecticides or herbicides with novel modes of action.

The convergence of organophosphorus chemistry with biology and materials science presents a promising frontier for discovering new applications for specialized reagents like geranyltriphenylphosphonium bromide.

Table 3: Potential Interdisciplinary Applications of Geranyltriphenylphosphonium Bromide

| Field | Potential Application | Rationale |

|---|---|---|

| Oncology | Mitochondria-targeted anticancer agent. | Lipophilic phosphonium cation for mitochondrial accumulation; geranyl moiety for membrane interaction. nih.gov |

| Drug Delivery | Vehicle for delivering other therapeutic molecules to cells. | The compound's amphiphilic nature could facilitate the transport of drug cargo across cell membranes. ontosight.ai |

| Materials Science | Monomer for functional polymers or fire-retardant additive. | The geranyl group provides a polymerizable unit; organophosphorus compounds have inherent fire-retardant properties. ontosight.aifrontiersin.org |

| Agrochemistry | Development of novel pesticides or herbicides. | The organophosphorus core is a known pharmacophore for enzyme inhibition in pests. frontiersin.orgtaylorandfrancis.com |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for geranyltriphenylphosphonium bromide, and how can researchers optimize yield and purity?

- Methodological Answer : Begin with a nucleophilic substitution reaction between geranyl bromide and triphenylphosphine in anhydrous conditions (e.g., under nitrogen atmosphere). Monitor reaction progress via thin-layer chromatography (TLC) and purify using recrystallization from ethanol. Optimize parameters (temperature, solvent polarity) using factorial design experiments to identify critical factors affecting yield . Characterize purity via H NMR and high-resolution mass spectrometry (HRMS), comparing spectral data with PubChem records for validation .

Q. Which spectroscopic techniques are most reliable for characterizing geranyltriphenylphosphonium bromide, and how should data interpretation address ambiguities?

- Methodological Answer : Combine P NMR to confirm phosphonium salt formation (δ ~20-25 ppm) and H NMR to verify geranyl chain integrity. Use FT-IR to detect bromide counterion vibrations (600-500 cm). For ambiguous peaks, employ 2D NMR (e.g., HSQC, COSY) or X-ray crystallography. Cross-validate with computational methods (DFT calculations for expected chemical shifts) to resolve structural uncertainties .

Q. How can researchers design a stability study for geranyltriphenylphosphonium bromide under varying storage conditions?

- Methodological Answer : Apply ICH guidelines Q1A(R2) for accelerated stability testing. Expose samples to controlled temperatures (e.g., 25°C, 40°C), humidity (75% RH), and light. Assess degradation via HPLC-UV at intervals (0, 1, 3, 6 months). Use Arrhenius kinetics to predict shelf life and identify degradation products via LC-MS. Include negative controls (inert atmosphere) to isolate oxidative vs. hydrolytic pathways .

Advanced Research Questions

Q. What strategies resolve contradictions in reported reactivity of geranyltriphenylphosphonium bromide in Wittig reactions?

- Methodological Answer : Conduct a systematic review using PRISMA guidelines to identify confounding variables (e.g., solvent polarity, base strength) . Replicate conflicting studies under standardized conditions, employing design of experiments (DoE) to isolate factors like moisture content or trace metal impurities. Compare outcomes using statistical tools (ANOVA, Tukey’s HSD test) to determine significance. Publish negative results to clarify literature discrepancies .

Q. How can computational modeling enhance mechanistic understanding of geranyltriphenylphosphonium bromide’s role in organocatalysis?

- Methodological Answer : Perform density functional theory (DFT) calculations to map transition states and energy barriers in catalytic cycles. Use software like Gaussian or ORCA to simulate interactions between the phosphonium ion and substrates. Validate models with kinetic isotope effect (KIE) studies or in-situ NMR monitoring. Compare computed vs. experimental P NMR shifts to refine accuracy .

Q. What ethical and methodological considerations apply when studying geranyltriphenylphosphonium bromide’s cytotoxicity in cell-based assays?

- Methodological Answer : Follow OECD Guidelines 423 for acute toxicity testing. Use multiple cell lines (e.g., HEK293, HepG2) to assess cell-type specificity. Include viability assays (MTT, ATP luminescence) and apoptosis markers (caspase-3 activation). Address ethical compliance by obtaining IRB approval for human cell lines and adhering to GDPR for data anonymization .

Data Analysis & Reproducibility

Q. How should researchers statistically analyze dose-response data for geranyltriphenylphosphonium bromide in pharmacological studies?

- Methodological Answer : Fit data to a four-parameter logistic model (e.g., Hill equation) using nonlinear regression (GraphPad Prism, R). Calculate EC/IC values with 95% confidence intervals. Validate reproducibility via inter-laboratory studies (BLIND protocol) and report raw data in public repositories (e.g., Zenodo) to enable meta-analyses .

Q. What frameworks ensure rigor in formulating research questions about geranyltriphenylphosphonium bromide’s applications?

- Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to scope hypotheses. For example: "Does geranyltriphenylphosphonium bromide exhibit enantioselective catalytic activity in cross-coupling reactions (Novelty) under green solvent conditions (Feasibility)?" Use PICOT to structure comparative studies (e.g., vs. quaternary ammonium salts) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.